molecular formula C9H8BrNO4 B1418664 Ethyl 5-bromo-2-nitrobenzoate CAS No. 857895-53-5

Ethyl 5-bromo-2-nitrobenzoate

Cat. No. B1418664
M. Wt: 274.07 g/mol
InChI Key: PMUKXBWMOBHXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-2-nitrobenzoate is a chemical compound with the molecular formula C9H8BrNO4 . It has a molecular weight of 274.07 . The compound is used in various chemical reactions due to its unique structure and properties .


Synthesis Analysis

The synthesis of Ethyl 5-bromo-2-nitrobenzoate can be achieved through several methods. One approach involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . Another method involves nitro reduction leading to p-aminobenzoic acid, followed by formation of the related ethyl ester product . These steps are simple and reproducible on a gram scale .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-2-nitrobenzoate consists of an ethyl group (C2H5) attached to a benzoate group (C6H4CO2) which is further substituted with a bromo group at the 5th position and a nitro group at the 2nd position . The InChI code for this compound is 1S/C9H8BrNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 .


Chemical Reactions Analysis

Ethyl 5-bromo-2-nitrobenzoate can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions at the benzylic position . The nitro group can also be reduced to an amine group, and the bromine can participate in bromination reactions .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Hydrothermal Synthesis and Fluorescence Properties : Ethyl 5-bromo-2-nitrobenzoate derivatives have been utilized in the hydrothermal synthesis of new dinuclear Zn(II) complexes, which exhibit significant fluorescent properties. These properties are enhanced in the synthesized complexes, indicating potential applications in fluorescence-based sensors and markers (Ji Chang–you, 2012).

  • Heterocyclic Synthesis : Research has shown the participation of nitro groups in the formation of heterocycles, where Ethyl 5-bromo-2-nitrobenzoate derivatives play a crucial role in generating unexpected products. These findings open pathways to novel synthetic routes in organic chemistry (S. Sunder & N. Peet, 1979).

Material Science and Photonic Applications

  • Reverse Saturable Absorption : Ethyl 5-bromo-2-nitrobenzoate derivatives have been investigated for their third-order nonlinear optical properties. These studies aim to develop materials with high nonlinear optical behavior, suitable for photonic devices. The research indicates promising applications in optical limiting and photonic devices due to reverse saturable absorption phenomena (Vijayakumar Sadasivan Nair et al., 2022).

Pharmaceutical and Biological Research

  • Antimicrobial and Antitubercular Activity : Ethyl 5-bromo-2-nitrobenzoate derivatives have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activities. These compounds show significant activity against various microorganisms, highlighting their potential as lead molecules in developing new antimicrobial agents (Ramya V. Shingalapur et al., 2009).

Analytical Chemistry

  • Voltammetric Studies : The study of ethyl- m -nitrobenzoate, a derivative of Ethyl 5-bromo-2-nitrobenzoate, through voltammetric methods in mixed media, has provided insights into the decay mechanisms of nitro radical anions. This research contributes to understanding the electrochemical behaviors of nitroaromatic compounds, crucial for developing analytical and detection methods (J. Carbajo et al., 2000).

Safety And Hazards

While specific safety and hazard information for Ethyl 5-bromo-2-nitrobenzoate was not found in the search results, it is generally recommended to handle such compounds with care. Personal protective equipment should be worn, and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

ethyl 5-bromo-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUKXBWMOBHXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657872
Record name Ethyl 5-bromo-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-nitrobenzoate

CAS RN

857895-53-5
Record name Ethyl 5-bromo-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromo-2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-bromo-2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-bromo-2-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-bromo-2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.